5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide
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Overview
Description
5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a thiadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with thiourea to form 4-(4-fluorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with methyl isothiocyanate to produce 5-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole. Finally, the compound is treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Another thiazole derivative with distinct chemical properties.
4-Fluorophenylthiazole: A compound with a similar fluorophenyl group but different overall structure
Uniqueness
5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide is unique due to its combination of a thiazole ring, a thiadiazole ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylthiadiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3S2.BrH/c1-7-11(18-16-15-7)12-14-10(6-17-12)8-2-4-9(13)5-3-8;/h2-6H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQTMOLTPTRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C2=NC(=CS2)C3=CC=C(C=C3)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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